molecular formula C9H7BrFNO B7893536 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one

8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B7893536
M. Wt: 244.06 g/mol
InChI Key: SNEVGXIVYMAJOC-UHFFFAOYSA-N
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Description

8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of bromine and fluorine atoms attached to the isoquinolinone core, which imparts unique chemical and biological properties. Isoquinolinones are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination and fluorination of the isoquinolinone scaffold. One common method is to start with 3,4-dihydro-2H-isoquinolin-1-one and introduce bromine and fluorine atoms through electrophilic substitution reactions. The reaction conditions often involve the use of bromine (Br2) and a fluorinating agent such as Selectfluor under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups at the bromine or fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized isoquinolinones with different pharmacological properties.

Scientific Research Applications

8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and structure-activity relationships.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: It finds applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the function of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one
  • 7-bromo-3,4-dihydro-2H-isoquinolin-1-one
  • 6-bromo-3,4-dihydro-2H-isoquinolin-1-one

Uniqueness

8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of these halogens can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-6-1-2-7(11)5-3-4-12-9(13)8(5)6/h1-2H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEVGXIVYMAJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C=CC(=C21)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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